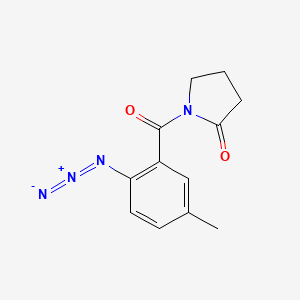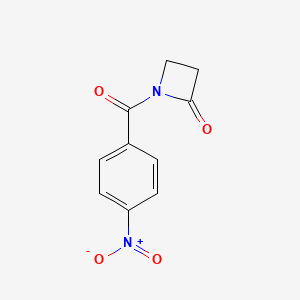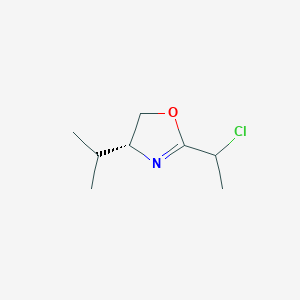
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound has a unique structure with a 1-chloroethyl group and a 1-methylethyl group attached to the oxazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable α-chloro ketone with an amine in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives with altered functional groups, which can be further utilized in chemical synthesis or pharmaceutical applications.
Scientific Research Applications
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4R)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 1-chloroethyl and 1-methylethyl groups enhances its reactivity and potential for diverse applications compared to other oxazole derivatives.
Properties
CAS No. |
648428-09-5 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
(4R)-2-(1-chloroethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H14ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h5-7H,4H2,1-3H3/t6?,7-/m0/s1 |
InChI Key |
QJBXBABRNYDYKH-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C(C)Cl |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


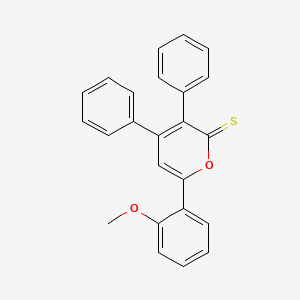
![4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12587084.png)
![tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane](/img/structure/B12587089.png)

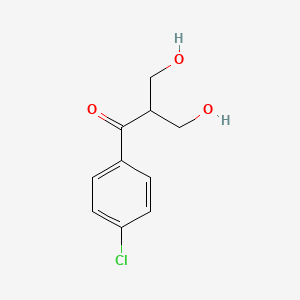
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12587104.png)
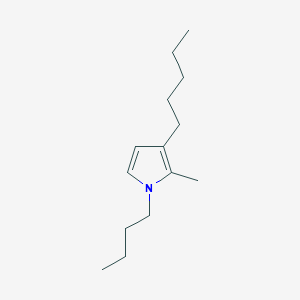

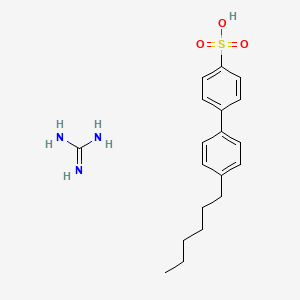
![2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B12587126.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12587131.png)
![Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]-](/img/structure/B12587138.png)
